2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid
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Overview
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is an alanine derivative. It is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is primarily used in research settings, particularly in the synthesis of peptides and proteins .
Preparation Methods
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid typically involves the reaction of (2R)-2-(amino)propanoic acid with benzyl chloroformate in the presence of sodium hydroxide. The reaction is carried out at 0°C and maintained for 3 hours at room temperature . This method ensures the formation of the desired compound with high purity.
Chemical Reactions Analysis
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid involves its interaction with specific molecular targets and pathways. As an alanine derivative, it influences the secretion of anabolic hormones and provides fuel during exercise. It also plays a role in mental performance during stress-related tasks and prevents exercise-induced muscle damage .
Comparison with Similar Compounds
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- (2S)-2-amino-3-(phenylamino)propanoic acid
- (2R)-2-[(4-chlorobenzoyl)amino]propanoic acid
- 3-(3-amino-4-propoxyphenyl)propanoic acid These compounds share some structural similarities but differ in their functional groups and specific applications .
Properties
Molecular Formula |
C11H13NO5 |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylaminooxy)propanoic acid |
InChI |
InChI=1S/C11H13NO5/c1-8(10(13)14)17-12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
KCVPXBZBKACQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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